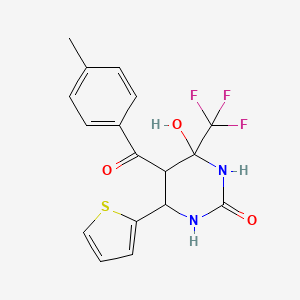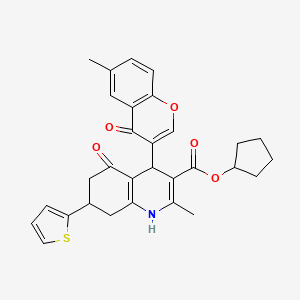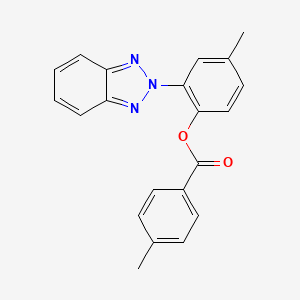![molecular formula C21H18F3N5O B11622558 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide](/img/structure/B11622558.png)
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylpyrimidinyl group, a trifluoromethylphenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The synthesis begins with the preparation of the 4,6-dimethylpyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyrimidine core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the intermediate product reacts with benzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE can be compared with other similar compounds, such as:
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: This compound shares the pyrimidine core but differs in the substituents attached to the core.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound has a similar pyrimidine core but includes a quinazoline and sulfonamide group.
The uniqueness of N-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18F3N5O |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H18F3N5O/c1-13-11-14(2)26-19(25-13)29-20(28-18(30)15-7-4-3-5-8-15)27-17-10-6-9-16(12-17)21(22,23)24/h3-12H,1-2H3,(H2,25,26,27,28,29,30) |
InChI Key |
PKZMXMZZRAQTFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11622481.png)

![ethyl 4-{N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11622494.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622502.png)

![methyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622523.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622529.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11622533.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622543.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B11622547.png)
![N-(2-chlorobenzyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}phenyl)methanesulfonamide](/img/structure/B11622555.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622579.png)
